(3-(Fluoromethyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone
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Overview
Description
(3-(Fluoromethyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a fluoromethyl group attached to an azetidine ring and a methanone group linked to a methylthiophene moiety. Its distinctive chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Fluoromethyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone typically involves multiple steps, starting with the preparation of the azetidine ring and the thiophene derivative. One common method includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 3-chloropropylamine derivative, under basic conditions.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution using a fluoromethylating agent like fluoromethyl iodide.
Synthesis of the Methylthiophene Derivative: The methylthiophene moiety can be prepared through a Friedel-Crafts acylation reaction involving thiophene and an appropriate acyl chloride.
Coupling Reaction: The final step involves coupling the fluoromethylated azetidine with the methylthiophene derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-(Fluoromethyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
(3-(Fluoromethyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (3-(Fluoromethyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone involves its interaction with specific molecular targets. The fluoromethyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The azetidine ring may enhance the compound’s binding affinity, while the methylthiophene moiety can contribute to its overall stability and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(3-(Chloromethyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
(3-(Bromomethyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone: Similar structure but with a bromomethyl group.
(3-(Hydroxymethyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone: Similar structure but with a hydroxymethyl group.
Uniqueness
(3-(Fluoromethyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s potential as a pharmacological agent compared to its analogs with different substituents.
Properties
IUPAC Name |
[3-(fluoromethyl)azetidin-1-yl]-(4-methylthiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNOS/c1-7-2-9(14-6-7)10(13)12-4-8(3-11)5-12/h2,6,8H,3-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLLXYXBWNQIOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CC(C2)CF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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